![molecular formula C14H14ClF2NO3 B4877092 8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Synthesis Analysis
The synthesis of azaspirodecanedione derivatives often involves intricate organic synthesis strategies, including regioselective acylation and cyclization reactions. For example, Koszytkowska-Stawińska et al. (2004) explored the effect of base and acyl chloride on the regioselectivity of acylation, highlighting the nuanced approach needed to synthesize such molecules (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004). Additionally, Ogurtsov and Rakitin (2020) developed a convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane, underscoring the potential for creating biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of azaspirodecanedione derivatives, including 8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, is characterized by X-ray diffraction studies. Manjunath et al. (2011) investigated the crystal and molecular structure of a related compound, providing insights into its triclinic crystal class and the presence of inter- and intramolecular hydrogen bonds (Manjunath et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of azaspirodecanedione derivatives can be influenced by their unique structural features. For instance, Li et al. (2020) demonstrated a copper-catalyzed difluoroalkylation/dearomatization process for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes, highlighting the compound's versatile chemical behavior (Li et al., 2020).
Physical Properties Analysis
The physical properties of azaspirodecanedione derivatives are crucial for their potential applications. Kagawa et al. (1994) studied the material purification, single crystal growth, characterization, and optical properties of a related compound, demonstrating its suitability for nonlinear optical devices (Kagawa et al., 1994).
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2NO3/c15-10-8-12(17)11(16)7-9(10)13(19)18-3-1-14(2-4-18)20-5-6-21-14/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROGYIQIURYPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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